molecular formula C10H10N2O2S B1419963 Quinolin-8-ylmethanesulfonamide CAS No. 1094691-01-6

Quinolin-8-ylmethanesulfonamide

Cat. No.: B1419963
CAS No.: 1094691-01-6
M. Wt: 222.27 g/mol
InChI Key: KRSUKFVWNHJITF-UHFFFAOYSA-N
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Description

Quinolin-8-ylmethanesulfonamide is an organic compound belonging to the class of quinolines and derivatives. It consists of a quinoline moiety, which is a benzene ring fused to a pyridine ring, and a methanesulfonamide group.

Scientific Research Applications

Quinolin-8-ylmethanesulfonamide has a wide range of scientific research applications:

Safety and Hazards

The safety information available indicates that Quinolin-8-ylmethanesulfonamide has a GHS07 pictogram and a signal word of "Warning" .

Future Directions

While specific future directions for Quinolin-8-ylmethanesulfonamide are not available, quinoline compounds have been the subject of ongoing research due to their broad range of biological activities . They have potential applications in the treatment of various diseases, and their structural diversity provides high and selective activity through different mechanisms of action .

Biochemical Analysis

Biochemical Properties

Quinolin-8-ylmethanesulfonamide plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. One notable interaction is with methionine aminopeptidase, an enzyme found in Escherichia coli (strain K12). This enzyme is responsible for removing the N-terminal methionine from nascent proteins, a crucial step in protein maturation . The interaction between this compound and methionine aminopeptidase involves binding to the enzyme’s active site, inhibiting its activity and thereby affecting protein processing.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of metalloaminopeptidases, leading to alterations in protein synthesis and degradation . Additionally, this compound can impact cell signaling pathways by inhibiting specific enzymes, resulting in changes in downstream signaling events and gene expression patterns.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of methionine aminopeptidase, inhibiting its enzymatic activity . This inhibition prevents the removal of N-terminal methionine from nascent proteins, leading to the accumulation of immature proteins and subsequent alterations in cellular processes. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, this compound may degrade, leading to a reduction in its efficacy and potential changes in its biochemical properties . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of methionine aminopeptidase activity, affecting cellular function and protein processing.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily exert its inhibitory effects on methionine aminopeptidase . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage level is required to achieve significant enzyme inhibition without causing excessive toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites . These metabolic pathways may involve hydroxylation, sulfonation, and other modifications that influence the compound’s activity and excretion. The interactions between this compound and metabolic enzymes can affect metabolic flux and the levels of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for specific cellular compartments and organelles . Transporters may facilitate the uptake and efflux of this compound, affecting its intracellular concentration and distribution. Additionally, binding proteins can modulate the compound’s localization and activity within cells.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery . This localization can influence the compound’s activity and function, as well as its interactions with other biomolecules within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-ylmethanesulfonamide can be achieved through several methods. One common approach involves the reaction of quinoline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-ylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-ylmethanesulfonic acid, while reduction may produce this compound derivatives with different functional groups .

Comparison with Similar Compounds

Quinolin-8-ylmethanesulfonamide can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its combination of a quinoline moiety and a methanesulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

quinolin-8-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-15(13,14)7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSUKFVWNHJITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CS(=O)(=O)N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094691-01-6
Record name quinolin-8-ylmethanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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